molecular formula C18H20N6O2 B2572726 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1020503-20-1

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2572726
CAS No.: 1020503-20-1
M. Wt: 352.398
InChI Key: WRPOJFDKPOWXLR-UHFFFAOYSA-N
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Description

“(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone” is a chemical compound with the molecular formula C21H23N7O3 . It has a molecular weight of 421.5 g/mol . The compound is part of the pyrazolylpyridazine class of compounds, which are known for their wide spectrum of biological activity .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolyl-pyridazine moiety, which is a non-fused biheterocyclic system . The exact 3D conformer or 2D structure is not provided in the available literature.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 421.5 g/mol and a molecular formula of C21H23N7O3 . Other computed properties include a XLogP3-AA of 2.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 7, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 421.18623762 g/mol . The topological polar surface area is 113 Ų .

Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

Compounds with piperazine and pyrazole structures are significant in the study of drug metabolism, especially as inhibitors of cytochrome P450 isoforms. These enzymes are crucial for the metabolism of many drugs, and inhibitors can help in understanding drug-drug interactions and in developing safer medications. For example, selective inhibitors for various CYP isoforms have been identified, which are essential for predicting potential drug interactions in clinical settings (Khojasteh et al., 2011).

Energetic Materials

Pyrazine and its derivatives, similar in structural motifs to the chemical , have been researched for their applications in high-energy density materials (HEDM). These compounds show potential in improving the burning rate and reducing the sensitivity of propellants and explosives, indicating a broad application prospect in energetic materials (Yongjin & Shuhong, 2019).

Antifungal Applications

Research into small molecules against Fusarium oxysporum highlights the antifungal potential of compounds with pyrazole groups. The study of structure-activity relationships (SAR) for these molecules provides insights into their mechanism of action against fungal pathogens, suggesting their application in combating plant diseases (Kaddouri et al., 2022).

Heterocyclic Chemistry

The reactions of arylmethylidene derivatives of furanones with various nucleophiles lead to a wide range of biologically active compounds, demonstrating the versatility of furanyl structures in synthesizing therapeutic agents. Such reactions can yield compounds with potential antiviral, anticancer, and anti-inflammatory properties (Kamneva et al., 2018).

Future Directions

Future research could focus on the synthesis of new potentially biologically active derivatives based on this compound . Additionally, further studies could explore the compound’s potential applications in agriculture as insecticides, fungicides, and herbicides .

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-13-12-14(2)24(21-13)17-6-5-16(19-20-17)22-7-9-23(10-8-22)18(25)15-4-3-11-26-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPOJFDKPOWXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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